molecular formula C10H13NO2 B6437078 2-methyl-6-[(oxetan-2-yl)methoxy]pyridine CAS No. 2548992-28-3

2-methyl-6-[(oxetan-2-yl)methoxy]pyridine

Cat. No.: B6437078
CAS No.: 2548992-28-3
M. Wt: 179.22 g/mol
InChI Key: RIKDNPVEUJOPGQ-UHFFFAOYSA-N
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Description

2-methyl-6-[(oxetan-2-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and an oxetane ring at the 6-position via a methoxy linkage

Mechanism of Action

Target of Action

The primary target of 2-methyl-6-[(oxetan-2-yl)methoxy]pyridine is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is part of the Polycomb Repressive Complex 2 (PRC2), which is responsible for methylation of histone H3 at lysine 27 (H3K27), leading to transcriptional repression of the associated genes .

Mode of Action

This compound interacts with EZH2, inhibiting its enzymatic activity . The compound binds to the EZH2 enzyme, making additional favorable contacts and maintaining favorable overall lipophilicity values . This interaction results in the inhibition of the methylation of H3K27, thereby preventing the transcriptional repression of the associated genes .

Biochemical Pathways

The inhibition of EZH2 by this compound affects the histone methylation pathway . Specifically, it prevents the methylation of H3K27, which is a key step in the repression of gene transcription. This can lead to the activation of previously repressed genes, affecting various downstream cellular processes .

Pharmacokinetics

The pharmacokinetic properties of this compound have been optimized for oral bioavailability . The compound exhibits good metabolic stability and thermodynamic solubility . The calculated log D (clogD) values indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The inhibition of EZH2 by this compound leads to changes in gene expression patterns . By preventing the methylation of H3K27, the compound can activate genes that were previously repressed. This can have various molecular and cellular effects, depending on the specific genes that are affected .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules can potentially interact with the compound, influencing its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-[(oxetan-2-yl)methoxy]pyridine typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through intramolecular cyclization reactions.

    Attachment to Pyridine: The oxetane ring is then attached to the pyridine ring via a methoxy linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-[(oxetan-2-yl)methoxy]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Halogenated pyridine derivatives, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives

    Reduction: Piperidine derivatives

    Substitution: Functionalized pyridine derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-6-[(oxetan-2-yl)methoxy]pyridine is unique due to its combination of the pyridine ring and oxetane ring, which imparts distinct physicochemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-6-(oxetan-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-3-2-4-10(11-8)13-7-9-5-6-12-9/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKDNPVEUJOPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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